molecular formula C8H5BrFN B1275679 4-bromo-7-fluoro-1H-indole CAS No. 883500-66-1

4-bromo-7-fluoro-1H-indole

Cat. No. B1275679
M. Wt: 214.03 g/mol
InChI Key: PBQKMEMSAFAVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-fluoro-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. While the provided papers do not directly discuss 4-bromo-7-fluoro-1H-indole, they do provide insights into the chemistry of brominated indoles, which can be extrapolated to understand the properties and reactivity of 4-bromo-7-fluoro-1H-indole.

Synthesis Analysis

The synthesis of brominated indoles can be achieved through various methods, including the regioselective C(sp2)-H dual functionalization as described in the second paper. This process involves the use of hypervalent iodine(III) compounds to introduce bromine and other functional groups onto the indole ring under metal-free conditions . Although the specific synthesis of 4-bromo-7-fluoro-1H-indole is not detailed, similar strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The first paper discusses the crystal structure analysis of a brominated indole derivative using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to 4-bromo-7-fluoro-1H-indole to gain insights into its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

Brominated indoles are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The second paper highlights the dual functionalization of indoles, which includes bromination as part of the process . This suggests that 4-bromo-7-fluoro-1H-indole could also undergo further functionalization reactions, potentially leading to a wide range of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The first paper provides information on the thermal stability of a brominated indole compound, which is reported to be stable up to 215°C . This data can be useful in predicting the stability of 4-bromo-7-fluoro-1H-indole. Additionally, the electronic and spectroscopic properties of such compounds can be studied using techniques like TD-DFT and NMR, as mentioned in the first paper .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field: Biochemistry and Pharmacology
  • Application Summary: Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

Synthesis of Clavicipitic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .

Industrial Applications

  • Scientific Field: Industrial Biotechnology
  • Application Summary: Indole and its derivatives have value for flavour and fragrance applications, for example, in food industry or perfumery .
  • Methods of Application: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Results or Outcomes: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

Antiviral Activity

  • Scientific Field: Virology
  • Application Summary: Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
  • Results or Outcomes: Some indole derivatives showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Inhibitor of GSK-3

  • Scientific Field: Biochemistry
  • Application Summary: 4-Bromoindole is a potential inhibitor of GSK-3 . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including glucose regulation, apoptosis, and cell differentiation .

Biochemical Reagent

  • Scientific Field: Biochemistry
  • Application Summary: 7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have been reported to possess anti-inflammatory activities .
  • Results or Outcomes: Some indole derivatives showed significant anti-inflammatory activities .

Anticancer Activity

  • Scientific Field: Oncology
  • Application Summary: Indole derivatives have been reported to possess anticancer activities .
  • Results or Outcomes: Some indole derivatives showed significant anticancer activities .

Anti-HIV Activity

  • Scientific Field: Virology
  • Application Summary: Indole derivatives have been reported to possess anti-HIV activities .
  • Results or Outcomes: Some indole derivatives showed significant anti-HIV activities .

Safety And Hazards

The safety information for “4-bromo-7-fluoro-1H-indole” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKMEMSAFAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396896
Record name 4-Bromo-7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-fluoro-1H-indole

CAS RN

883500-66-1
Record name 4-Bromo-7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-fluoroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.1 g, 5.0 mmol) in THF (20 mL) at −40° C. under nitrogen atmosphere was added slowly vinylmagnesium bromide (1 M in THF, 15.5 mL, 15.5 mmol). The reaction mixture was stirred for 1.5 h then quenched with saturated NH4Cl aqueous solution (10 mL). The mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 0.125 g (12%) of 4-bromo-7-fluoro-1H-indole (110) as brown oil: MS (ESI) m/z=214 [M−1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At −40° C., vinylmagnesium bromide (300 mL of 1.0M solution in THF, 300 mmol) was added dropwise to a solution of 3-nitro-4-fluoro-bromobenzene (22 g, 100 mmol) in THF (700 mL). After 1 h at −40° C., the mixture was quenched by aqueous NH4Cl solution and extracted by EtOAc. The organic layer was dried over Na2SO4 and concentrated to give the crude product which was purified by silica gel column chromatography affording 4-bromo-7-fluoro-1H-indole (5 g, 23.3%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-7-fluoro-1H-indole
Reactant of Route 3
Reactant of Route 3
4-bromo-7-fluoro-1H-indole
Reactant of Route 4
Reactant of Route 4
4-bromo-7-fluoro-1H-indole
Reactant of Route 5
4-bromo-7-fluoro-1H-indole
Reactant of Route 6
4-bromo-7-fluoro-1H-indole

Citations

For This Compound
1
Citations
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
… the Bartoli indole synthesis method, 2-fluoro-5-bromonitrobenzene 12 and isopropenyl magnesium bromide reacted at low temperature to yield 2-methyl-4-bromo-7-fluoro-1H-indole 13, …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.